molecular formula C10H10BrClN2O B8171564 (5-Bromo-6-chloropyridin-3-yl)(pyrrolidin-1-yl)methanone

(5-Bromo-6-chloropyridin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B8171564
M. Wt: 289.55 g/mol
InChI Key: QCQYCVYLDNLMJV-UHFFFAOYSA-N
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Description

(5-Bromo-6-chloropyridin-3-yl)(pyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C10H10BrClN2O. It is a derivative of pyridine and pyrrolidine, featuring both bromine and chlorine substituents on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-6-chloropyridin-3-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:

    Bromination and Chlorination: The starting material, pyridine, undergoes bromination and chlorination to introduce the bromine and chlorine substituents at the 5 and 6 positions, respectively.

    Pyrrolidinylation: The brominated and chlorinated pyridine is then reacted with pyrrolidine to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (5-Bromo-6-chloropyridin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

    (5-Bromo-2-chloropyridin-3-yl)(pyrrolidin-1-yl)methanone: Similar structure but with different halogen substitution pattern.

    (5-Bromo-6-fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone: Fluorine substitution instead of chlorine.

    (5-Bromo-6-chloropyridin-3-yl)(morpholin-1-yl)methanone: Morpholine ring instead of pyrrolidine.

Uniqueness: The unique combination of bromine and chlorine substituents, along with the pyrrolidine moiety, imparts distinct chemical and biological properties to (5-Bromo-6-chloropyridin-3-yl)(pyrrolidin-1-yl)methanone. These features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(5-bromo-6-chloropyridin-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClN2O/c11-8-5-7(6-13-9(8)12)10(15)14-3-1-2-4-14/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQYCVYLDNLMJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=C(N=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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